(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A significant area of research on these compounds involves their synthesis and evaluation for biological activities. Studies have demonstrated the synthesis of various derivatives, including thiazolidinone and imidazolidine-4-one derivatives, to explore their antimicrobial, antifungal, and chemosensitizer potential. For instance, Matys et al. (2015) evaluated amine derivatives of 5-aromatic imidazolidine-4-ones for their ability to improve antibiotics' effectiveness against Staphylococcus aureus MRSA, revealing the potential chemosensitizer role of these compounds (Matys et al., 2015). Similarly, Shin et al. (2013) synthesized and evaluated a novel series of piperidine-substituted oxazolidinones for antibacterial activity against resistant strains of bacteria, identifying compounds with potent activity (Shin et al., 2013).
Anticancer and Antiangiogenic Effects
Research has also been conducted on the anticancer and antiangiogenic effects of these derivatives. Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer therapy potential, showing significant inhibition of tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010).
Antioxidant Properties
The antioxidant properties of thiazolidinone derivatives have also been explored, as demonstrated by Mohammed et al. (2019), who synthesized and characterized thiazolidinone derivatives as antioxidants for local base oil, highlighting their potential in enhancing oxidative stability (Mohammed et al., 2019).
Antimicrobial Activity
The synthesis of new derivatives and their evaluation for antimicrobial activity is another key area of interest. Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating their antimicrobial activity against various bacteria and fungi, contributing to the search for new antimicrobial agents (Patel et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3X-0370 is SIK3 , an intracellular serine/threonine kinase belonging to the AMPK superfamily . SIK3 plays a crucial role in conferring resistance to tumor necrosis factor (TNF) in tumor cells .
Mode of Action
3X-0370 interacts with its target, SIK3, by inhibiting its activity. This inhibition leads to a dose-dependent reduction in the phosphorylation of HDAC4 and nuclear NF-κB activity in response to TNF . By neutralizing the SIK3-HDAC4-NF-κB axis, 3X-0370 effectively sensitizes tumor cells to TNF-mediated apoptosis .
Biochemical Pathways
The key biochemical pathway affected by 3X-0370 is the SIK3-HDAC4-NF-κB axis. In the presence of TNF, SIK3 normally induces resistance by retaining HDAC4 in the cytoplasm, which keeps the chromatin open and potentiates the TNF-driven pro-tumorigenic activity of NF-κB . By inhibiting SIK3, 3X-0370 disrupts this pathway, leading to increased sensitivity of tumor cells to TNF .
Pharmacokinetics
In mouse drug metabolism and pharmacokinetics (DMPK) studies, 3X-0370 was found to be orally bioavailable with a favorable pharmacokinetic profile . It was well tolerated at a dose of 100 mg/kg administered twice daily in wild-type C57BL/6 mice .
Result of Action
The primary result of 3X-0370’s action is the induction of significant TNF-mediated apoptosis in both human and murine tumor cells . This leads to significant inhibition of tumor growth in multiple syngeneic tumor models, including MC38, EMT6, and RENCA . Notably, the tumor growth inhibition observed with 3X-0370 was even superior to anti-PD-1 antibody treatment in RENCA and EMT-6 models .
Properties
IUPAC Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17-13(11-25-16-7-3-2-6-14(16)17)10-15-18(24)22(19(26)20-15)12-21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,20,26)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZETLAFLZIHO-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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